1-Benzylidene-3-piperonylideneacetone
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Overview
Description
1-Benzylidene-3-piperonylideneacetone is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31 g/mol . This compound is characterized by its unique structure, which includes both benzylidene and piperonylidene groups. It is often used in various chemical research and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 1-Benzylidene-3-piperonylideneacetone typically involves the condensation of benzaldehyde and piperonal with acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzylidene-3-piperonylideneacetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzylidene-3-piperonylideneacetone has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzylidene-3-piperonylideneacetone involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-Benzylidene-3-piperonylideneacetone can be compared with other similar compounds, such as:
Benzylideneacetone: Similar in structure but lacks the piperonylidene group.
Piperonylideneacetone: Contains the piperonylidene group but lacks the benzylidene group.
Cinnamaldehyde: Contains a benzylidene group but with different substituents.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
30927-25-4 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(1E,4E)-1-(1,3-benzodioxol-5-yl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C18H14O3/c19-16(9-6-14-4-2-1-3-5-14)10-7-15-8-11-17-18(12-15)21-13-20-17/h1-12H,13H2/b9-6+,10-7+ |
InChI Key |
LZQONVNSDHINSR-KZZDLZNXSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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